molecular formula C16H25NO2 B13230472 tert-Butyl 3-amino-2,2-dimethyl-3-(3-methylphenyl)propanoate

tert-Butyl 3-amino-2,2-dimethyl-3-(3-methylphenyl)propanoate

Cat. No.: B13230472
M. Wt: 263.37 g/mol
InChI Key: AURSZCQWBPWYBU-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2,2-dimethyl-3-(3-methylphenyl)propanoate is a branched ester derivative featuring a tert-butyl group, a free amino group, two methyl substituents at the C2 position, and a 3-methylphenyl ring at the C3 position. Its molecular formula is inferred as C₁₆H₂₅NO₂, with a molecular weight of approximately 263.38 g/mol.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

tert-butyl 3-amino-2,2-dimethyl-3-(3-methylphenyl)propanoate

InChI

InChI=1S/C16H25NO2/c1-11-8-7-9-12(10-11)13(17)16(5,6)14(18)19-15(2,3)4/h7-10,13H,17H2,1-6H3

InChI Key

AURSZCQWBPWYBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C(C)(C)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Esterification of 3-Amino-2,2-dimethyl-3-(3-methylphenyl)propanoic Acid

  • Method: The most straightforward and commonly reported method involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Refluxing in an organic solvent such as dichloromethane or toluene is standard, with reaction times varying from several hours to overnight to ensure complete conversion.

  • Mechanistic Notes: The acid catalyst protonates the carboxyl group, facilitating nucleophilic attack by tert-butyl alcohol and subsequent elimination of water to form the ester.

  • Advantages: This method provides good yields and high purity of the tert-butyl ester, which is stable under basic conditions and suitable for downstream transformations.

Introduction of the Amino Group

  • Method: The amino group at the β-position can be introduced via nucleophilic substitution or reductive amination strategies.

  • Synthetic Route Example: Starting from a β-ketoester intermediate, reductive amination with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or lithium aluminum hydride is employed.

  • Alternative Route: Direct amination of α,α-dimethyl-β-halo esters with ammonia or amines under basic conditions.

  • Considerations: Control of stereochemistry and prevention of over-alkylation are critical.

Installation of the 3-Methylphenyl Substituent

  • Method: The aromatic substituent is typically introduced via electrophilic aromatic substitution or via the use of aryl halides in coupling reactions.

  • Synthetic Route Example: The use of 3-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions with appropriate halogenated precursors to install the 3-methylphenyl group on the propanoate backbone.

  • Alternative: Friedel-Crafts alkylation or acylation followed by reduction steps.

Industrial and Flow Chemistry Approaches

  • Continuous Flow Synthesis: For scale-up, continuous flow reactors allow precise control of temperature, pressure, and reactant concentrations, improving yield and reproducibility.

  • Automation: Automated reactors facilitate multi-step synthesis with in-line purification, minimizing manual handling and exposure to hazardous reagents.

Step Methodology Key Reagents Conditions Yield (%) Notes
Esterification Acid-catalyzed esterification 3-amino-2,2-dimethyl-3-(3-methylphenyl)propanoic acid, tert-butyl alcohol, H2SO4 or p-TsOH Reflux in DCM or toluene, 4-12 h 75-90% High purity, stable ester
Amination Reductive amination or nucleophilic substitution β-ketoester or β-haloester, NH3 or amine, NaBH3CN or LAH Room temp to reflux, 2-24 h 60-85% Stereochemical control important
Aromatic substitution Suzuki-Miyaura coupling or Friedel-Crafts 3-methylphenylboronic acid, Pd catalyst or Lewis acid Reflux in DMF or toluene, 6-24 h 70-88% Requires careful catalyst choice
Industrial scale Continuous flow synthesis Same as above, with automated control Variable, optimized for scale >85% Enhanced reproducibility and safety
  • Literature Review: While direct reports on tert-butyl 3-amino-2,2-dimethyl-3-(3-methylphenyl)propanoate are limited, analogous compounds such as tert-butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate have been synthesized using the above methodologies with high efficiency and reproducibility.

  • Reaction Optimization: Studies emphasize the importance of solvent choice and base equivalence in coupling reactions. For example, polar aprotic solvents like DMF and bases such as cesium carbonate have been shown to accelerate reactions and improve yields in related aromatic substitution steps.

  • Purification Techniques: Recrystallization from dichloromethane or column chromatography using hexane/ethyl acetate mixtures are standard for isolating pure products after each synthetic step.

  • Green Chemistry Considerations: Recent advances include the use of greener solvents and catalytic systems to minimize environmental impact, although these are yet to be widely applied to this specific compound.

The preparation of this compound involves a combination of acid-catalyzed esterification, selective amination, and aromatic substitution reactions. Optimized reaction conditions, including solvent choice, catalyst selection, and temperature control, are essential for maximizing yield and purity. Industrial scale synthesis benefits from continuous flow methodologies that enhance safety and reproducibility. Although direct literature on this exact compound is sparse, analogous compounds provide a reliable framework for its synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2,2-dimethyl-3-(3-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

tert-Butyl 3-amino-2,2-dimethyl-3-(3-methylphenyl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2,2-dimethyl-3-(3-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents/Features Applications/Significance Reference
tert-Butyl 3-amino-2,2-dimethyl-3-(3-methylphenyl)propanoate (Target) C₁₆H₂₅NO₂ 3-Methylphenyl, free -NH₂, 2,2-dimethyl Intermediate for chiral synthesis; potential bioactive scaffold -
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate C₁₅H₂₀F₃NO₂ 4-Trifluoromethylbenzyl Enhanced metabolic stability due to CF₃; used in fluorinated drug candidates
tert-Butyl (S)-2-(2-(3-(trifluoromethyl)diaziridin-3-yl)phenoxy)propanoate C₁₅H₁₉F₃N₂O₃ Diaziridinyl, phenoxy, (S)-stereochemistry Photoaffinity labeling probes; targets protein-ligand interactions
tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate C₂₇H₂₆F₃NO₂ Diphenylmethyleneamino (protective group) Amino-protected intermediate; enables selective functionalization
Tert-butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate C₁₃H₂₅NO₂ Pentan-3-yl amino, branched alkyl Increased lipophilicity; potential CNS drug candidate due to blood-brain barrier penetration
Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate C₁₂H₂₄N₂O₄ Boc-protected amino group Peptide synthesis intermediate; enhances stability during solid-phase reactions

Structural and Functional Analysis

Electronic and Steric Effects
  • Trifluoromethyl Substitution () : The 4-trifluoromethylbenzyl analog introduces strong electron-withdrawing effects, enhancing metabolic stability and altering dipole moments compared to the target’s electron-donating 3-methylphenyl group. This makes it suitable for fluorinated pharmaceuticals .
  • Diaziridinyl Group () : The diaziridine moiety enables photo-crosslinking, a feature absent in the target compound. This property is critical for studying ligand-receptor binding dynamics .
Stereochemical Considerations
  • The (S)-enantiomer in highlights the role of chirality in biological activity.
Protective Groups and Reactivity
  • Diphenylmethyleneamino (): This protective group shields the amino function, allowing selective reactions at other sites. The target’s free -NH₂ offers higher reactivity but requires careful handling to avoid undesired side reactions .
  • Boc Protection (): The Boc group in tert-butyl 2-amino-3-[(tert-butoxycarbonyl)amino]propanoate prevents premature degradation, contrasting with the target’s unprotected amino group. This makes the Boc analog preferable in multi-step syntheses .
Lipophilicity and Solubility
  • However, this may reduce aqueous solubility .

Biological Activity

tert-Butyl 3-amino-2,2-dimethyl-3-(3-methylphenyl)propanoate, with the CAS number 2059944-01-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₂₅NO₂
  • Molecular Weight : 263.37 g/mol
  • Structure : The compound features a tert-butyl group attached to an amino acid-like structure, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly concerning its effects on enzymatic activity and potential therapeutic applications.

Enzyme Inhibition

Recent studies have indicated that compounds structurally related to this compound can act as inhibitors of specific enzymes involved in disease processes. For example, a related compound has shown selective inhibition of the enzyme ADAMTS7, which is implicated in the progression of atherosclerosis and coronary heart disease. This suggests that tert-butyl 3-amino derivatives may also possess similar inhibitory properties against enzymes linked to cardiovascular diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific protein targets or receptors in the body, leading to altered enzymatic activities or signaling pathways.

Study on Enzymatic Inhibition

In a recent high-throughput screening assay involving over 60,000 compounds, several related structures were identified as potent inhibitors of cathepsin B—a cysteine protease involved in various pathological processes including cancer and inflammation. The binding affinities and inhibitory concentrations were measured, revealing that modifications in the chemical structure significantly influenced the inhibitory activity .

Toxicological Profile

A preliminary toxicological assessment indicates that while some derivatives of this class may exhibit hepatotoxicity at higher concentrations, others have been reported as non-toxic under specific conditions. For instance, a study highlighted that certain structural modifications could lead to reduced toxicity while maintaining biological efficacy .

Data Tables

Property Value
Molecular Weight263.37 g/mol
Inhibitory Activity (K_i)Not specified; related compounds show K_i values in nM range
ToxicityModerate potential hepatotoxicity reported

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